molecular formula C15H13N3O B14731652 (5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone CAS No. 5074-25-9

(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone

Katalognummer: B14731652
CAS-Nummer: 5074-25-9
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: BIWLDPOPZDFCEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone is a heterocyclic compound that features a benzotriazole ring substituted with dimethyl groups at positions 5 and 6, and a phenylmethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone typically involves the condensation of 5,6-dimethyl-1H-benzotriazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Wirkmechanismus

The mechanism of action of (5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity. This compound may also bind to DNA grooves, exhibiting cytotoxic properties through DNA cleavage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but with an imidazole ring instead of a benzotriazole ring.

    (5,6-Dimethyl-1H-benzotriazole): Lacks the phenylmethanone group.

    (2-mercapto-1H-benzo[d]imidazol-6-yl)(phenyl)methanone): Contains a mercapto group instead of dimethyl groups.

Uniqueness

(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone is unique due to the presence of both dimethyl groups and a phenylmethanone group, which confer specific chemical properties and reactivity

Eigenschaften

CAS-Nummer

5074-25-9

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

(5,6-dimethylbenzotriazol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H13N3O/c1-10-8-13-14(9-11(10)2)18(17-16-13)15(19)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI-Schlüssel

BIWLDPOPZDFCEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)N(N=N2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.